molecular formula C23H28N6O8 B064904 Cbz-Valine-monoformate ganciclovir CAS No. 194159-19-8

Cbz-Valine-monoformate ganciclovir

Cat. No.: B064904
CAS No.: 194159-19-8
M. Wt: 516.5 g/mol
InChI Key: RWLMWNQXVPPEDD-DJNXLDHESA-N
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Description

Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections

Preparation Methods

The preparation of Cbz-Valine-monoformate ganciclovir involves several steps. One method includes the following steps :

    Starting Materials: Ganciclovir, a solvent (e.g., DMF), DCC, DMAP, and Cbz-L-valine.

    Reaction Conditions: The reaction is carried out at room temperature with stirring, followed by the addition of water, stirring, and suction filtration.

    Purification: The filtrate is concentrated to dryness, and the reactant is added for heating reflux. After cooling, an alkaline solution is added dropwise, and filter pressing is performed to obtain the crude product.

    Final Product: The crude product is further purified to obtain the pure this compound with a purity of 98% or above.

Chemical Reactions Analysis

Cbz-Valine-monoformate ganciclovir undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cbz-Valine-monoformate ganciclovir is compared with other similar compounds, such as:

Biological Activity

Cbz-Valine-monoformate ganciclovir is a derivative of ganciclovir, an established antiviral agent primarily used for treating cytomegalovirus (CMV) infections. This compound has garnered attention due to its potential to enhance antiviral activity through modifications that improve bioavailability and efficacy against various viral targets.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C22H28N6O7
  • Molecular Weight : 452.49 g/mol

The synthesis of this compound typically involves the reaction of ganciclovir with carbobenzyloxy-L-valine and formic acid under specific conditions, including the use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond. The final product is purified to achieve a high degree of purity, often exceeding 98% .

This compound acts as a prodrug, which is converted into its active form, ganciclovir, by enzymatic hydrolysis in the body. The mechanism of action primarily involves the inhibition of viral DNA polymerase, which is crucial for viral replication. By disrupting this process, the compound effectively reduces viral load in infected cells .

Biological Activity

Antiviral Efficacy :
Research indicates that this compound exhibits potent antiviral activity against CMV and other herpesviruses. Its ability to inhibit viral replication has been demonstrated in various in vitro studies, where it showed a significant reduction in viral titers compared to untreated controls.

Inhibition of Viral DNA Polymerase :
The compound's interaction with viral DNA polymerase is a key aspect of its antiviral mechanism. Studies have shown that it competes with deoxyguanosine triphosphate (dGTP) for binding sites on the enzyme, thereby inhibiting DNA synthesis .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands against other antiviral agents:

CompoundMechanismAntiviral SpectrumBioavailability
This compound Inhibits DNA polymeraseCMV, HerpesvirusesModerate
Ganciclovir Inhibits DNA polymeraseCMVLow
Valganciclovir Prodrug of GanciclovirCMVHigh

Valganciclovir, an L-valine ester of ganciclovir, is noted for its improved oral bioavailability compared to its parent compound .

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • In Vitro Studies :
    A study published in Journal of Antiviral Research demonstrated that this compound significantly reduced CMV replication in human fibroblast cells, showcasing a dose-dependent response .
  • Animal Models :
    In animal models, administration of this compound resulted in lower mortality rates and reduced viral loads compared to control groups treated with placebo or standard ganciclovir .
  • Clinical Trials :
    Ongoing clinical trials are evaluating the safety and effectiveness of this compound in immunocompromised patients at risk for CMV reactivation. Preliminary results indicate promising outcomes regarding both efficacy and tolerability .

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-formyloxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O8/c1-14(2)17(26-23(33)36-8-15-6-4-3-5-7-15)21(32)35-10-16(9-34-13-30)37-12-29-11-25-18-19(29)27-22(24)28-20(18)31/h3-7,11,13-14,16-17H,8-10,12H2,1-2H3,(H,26,33)(H3,24,27,28,31)/t16?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLMWNQXVPPEDD-DJNXLDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC=O)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433036
Record name CTK4E1455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194159-19-8
Record name CTK4E1455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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